REACTION_CXSMILES
|
S(=O)(=O)(O)O.[CH3:6][C:7]1[C:15]([O:16][CH3:17])=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[CH:9][C:8]=1[O:18][CH3:19].[CH3:20]O>>[CH3:6][C:7]1[C:8]([O:18][CH3:19])=[CH:9][C:10]([C:11]([O:13][CH3:20])=[O:12])=[CH:14][C:15]=1[O:16][CH3:17]
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Name
|
|
Quantity
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1 mL
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Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
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5.01 g
|
Type
|
reactant
|
Smiles
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CC1=C(C=C(C(=O)O)C=C1OC)OC
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Name
|
|
Quantity
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20 mL
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Type
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reactant
|
Smiles
|
CO
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for a further 5 hours
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Duration
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5 h
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Type
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CONCENTRATION
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Details
|
concentrated to a third of its original volume
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Type
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ADDITION
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Details
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The concentrate was poured
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Type
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CUSTOM
|
Details
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onto crushed ice (c. 150 mL)
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Type
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EXTRACTION
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Details
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The aqueous mixture was extracted with ethyl acetate (3×100 mL)
|
Type
|
WASH
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Details
|
the combined organic phase washed with distilled water (3×100 mL), brine (2×100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous MgSO4
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Type
|
CUSTOM
|
Details
|
Removal of excess solvent under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C(C(=O)OC)C=C1OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 23.17 mmol | |
AMOUNT: MASS | 4.865 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |